3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the benzo[c]chromen-6-one family. This compound is characterized by the presence of a benzyloxy group at the 3-position and a methyl group at the 4-position of the core benzo[c]chromen-6-one structure. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry and organic synthesis.
The compound can be classified as a flavonoid, specifically within the category of chromenes, which are known for their structural diversity and biological relevance. The benzo[c]chromen-6-one framework is notable for its potential pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. The specific substitution pattern of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one imparts unique chemical reactivity and biological activity, making it an interesting subject for scientific research .
The synthesis of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. A common approach involves the reaction of substituted 2-bromobenzoic acids with resorcinol in the presence of a catalyst such as copper sulfate and sodium hydroxide. This method typically proceeds under reflux conditions to facilitate the formation of the chromene core structure.
Alternative synthetic routes include a transition-metal-free method involving a domino reaction of substituted 2-hydroxychalcones with β-ketoesters, utilizing cesium carbonate as a promoter. This method allows for a more environmentally friendly approach to synthesizing these compounds .
The molecular structure of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one can be represented by its chemical formula . The compound features:
The molecular weight is approximately g/mol, with specific melting points reported around °C depending on purity .
3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets within biological systems. Some derivatives have been shown to inhibit monoamine oxidase-B, an enzyme that degrades neurotransmitters like dopamine, suggesting potential applications in treating neurodegenerative diseases.
Additionally, compounds within this class have demonstrated antioxidant properties by scavenging free radicals, which contributes to their protective effects against oxidative stress .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) confirm the structure and purity of synthesized compounds .
The unique properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one make it a valuable compound for further research into its applications across different scientific fields .
The 6H-benzo[c]chromen-6-one (chromenone) scaffold serves as a privileged structural motif in medicinal chemistry due to its planar, polyaromatic framework that facilitates diverse biological interactions. This tetracyclic system enables high-affinity binding to enzyme active sites and receptors through π-π stacking, hydrogen bonding, and hydrophobic interactions. The scaffold’s versatility is evidenced by its presence in compounds targeting:
Table 1: Pharmacological Targets of Benzo[c]chromen-6-one Derivatives
Derivative | Biological Target | Potency | Selectivity |
---|---|---|---|
3,8-Dihydroxy derivative | ERβ | <10 nM | >100-fold vs. ERα |
Alkoxylated derivative 1f | PDE2 | IC₅₀ = 3.67 ± 0.47 μM | Comparable to BAY 60-7550 |
Urolithin C | Liver pyruvate kinase | IC₅₀ = 0.41 μM | Moderate PKR inhibition |
Functionalization at C-3 and C-8 positions dictates pharmacological potency and selectivity:
Table 2: Impact of Position-Specific Modifications on Bioactivity
Position | Modification | Biological Effect | Key Example |
---|---|---|---|
C-3 | Benzyloxy | ↑ PDE2 inhibition; ↑ BBB penetration | 3-(Benzyloxy)-4-methyl derivative |
C-3/C-8 | Bis-hydroxylation | ↑ ERβ binding affinity (>100-fold selectivity) | ERβ agonist lead |
C-4 | Methylation | Steric modulation of lactone orientation | 4-Methyl derivatives |
C-8 | Methoxy | ↓ ERβ potency vs. hydroxyl | SAR comparator |
Urolithins—hydroxylated 6H-benzo[c]chromen-6-ones—are gut microbiota-derived metabolites of ellagic acid with enhanced bioavailability. Key analogs include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9